2-Aminopyrido[2,3-b]pyrazin-3(4h)-one
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Overview
Description
2-Aminopyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that features a fused pyridine and pyrazine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions and cyclization processes. One common method involves the condensation of appropriate aldehydes with amines and nitriles, followed by cyclization under acidic or basic conditions . Another approach includes the use of 4,6-dichloropyrimidine-5-carbaldehyde, which undergoes condensation with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Aminopyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., reflux, catalytic amounts of acids or bases).
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives with functional groups like halides, alkyl, and amino groups.
Scientific Research Applications
2-Aminopyrido[2,3-b]pyrazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to alterations in cell signaling pathways, affecting processes like cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: This compound also features a fused pyridine and pyrazine ring and is studied for its biological activities, including enzyme inhibition.
Uniqueness
2-Aminopyrido[2,3-b]pyrazin-3(4H)-one is unique due to its specific ring structure and the presence of an amino group, which can enhance its binding affinity to biological targets. This structural feature allows for greater versatility in chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-4H-pyrido[2,3-b]pyrazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-5-7(12)11-6-4(10-5)2-1-3-9-6/h1-3H,(H2,8,10)(H,9,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPQPWFCTIERJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=N2)N)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571229 |
Source
|
Record name | 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190144-15-1 |
Source
|
Record name | 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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